molecular formula C6H3ClFIO B1428405 4-Chloro-5-fluoro-2-iodophenol CAS No. 1235407-15-4

4-Chloro-5-fluoro-2-iodophenol

Cat. No. B1428405
Key on ui cas rn: 1235407-15-4
M. Wt: 272.44 g/mol
InChI Key: JYIBHSJYZKHWTI-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

To a suspension of N-iodosuccinamide (6.1 g, 27.3 mmol) in glacial acetic acid (23 mL) was added 4-chloro-3-fluorophenol (4.0 g, 27.3 mmol) and after 5 minutes sulphuric acid was added (0.5 mL, 8.2 mmol) and the reaction mixture was left to stir at room temperature for 16 hours. The reaction was quenched by addition of water (30 mL) and the compound was extracted into dichloromethane (3×30 mL). The combined organic layers were washed with 10% sodium metabisulphite aqueous solution (2×20 mL), then saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulphate, filtered and evaporated in vacuo. The crude material was purified by flash column chromatography (silica, toluene) to afford the desired product as an oil (4.0 g, 54%).
Name
N-iodosuccinamide
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[I:1]NC(=O)CCC(N)=O.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][C:12]=1[F:18].S(=O)(=O)(O)O>C(O)(=O)C>[Cl:10][C:11]1[C:12]([F:18])=[CH:13][C:14]([OH:17])=[C:15]([I:1])[CH:16]=1

Inputs

Step One
Name
N-iodosuccinamide
Quantity
6.1 g
Type
reactant
Smiles
INC(CCC(=O)N)=O
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was left
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the compound was extracted into dichloromethane (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 10% sodium metabisulphite aqueous solution (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography (silica, toluene)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1F)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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